![molecular formula C19H23NO6S B2889409 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 692287-79-9](/img/structure/B2889409.png)

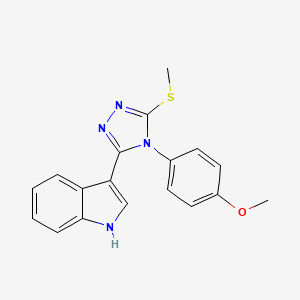

2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

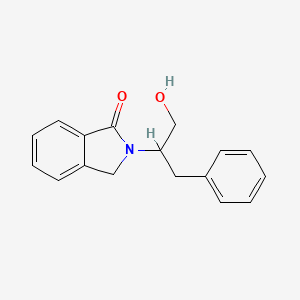

The compound “2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a type of tetrahydroisoquinoline (THIQ) analog . THIQs are a large group of natural products that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . This particular compound has a molecular weight of 377.42 .

Synthesis Analysis

The synthesis of enantiopure THIQs has been reported using a chiral auxiliary (1 R,2 S,5 R)-(−) menthyl-(S)-p-toluene sulfinate (Andersen reagent). This method involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent to give N-p-tolyl sulfinyl .Molecular Structure Analysis

The molecular structure of this compound consists of a sulfonyl group with its sulfur atom bonded to a nitrogen atom of a ureylene group . The side chains distinguish various sulfonylureas .Chemical Reactions Analysis

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . The reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent, gives N-p-tolyl sulfinyl .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Effects and Carbonic Anhydrase Inhibition

Research indicates that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including those incorporating sulfonamide functions, have been synthesized and evaluated for their anticonvulsant effects in animal models of epilepsy. Some compounds displayed potent anticonvulsant properties, surpassing topiramate, a known antiepileptic drug. These compounds also demonstrated inhibitory effects on carbonic anhydrase isozymes, suggesting a potential mechanism of action for their antiepileptic properties (Gitto et al., 2009). Another study on monomethoxy analogs of dimethoxy derivatives highlighted the structure-activity relationships (SARs) leading to the identification of compounds with enhanced inhibitory effects on carbonic anhydrase isoforms (Gitto et al., 2011).

Synthesis and Chemical Properties

The synthesis and evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives involve various methodologies, including Pummerer-type cyclization to produce cyclized products with potential for further chemical transformations. The use of boron trifluoride diethyl etherate as an additive reagent enhances the cyclization process (Saitoh et al., 2001). Furthermore, research on the immobilization of sulfonic acid groups on nano-zirconia surfaces has yielded efficient and recyclable heterogeneous solid acid nanocatalysts, showcasing applications in multicomponent reactions and highlighting the versatility of sulfonamide derivatives in catalysis (Amoozadeh et al., 2016).

Application in Pesticide Design

Compounds containing sulfone/sulfoxide groups, derived from 1,2,3,4-tetrahydroisoquinoline, have been investigated for their potential as environmentally benign pesticides. These compounds have shown significant acaricidal and insecticidal activities, indicating their promise for future development in agricultural applications (Yu et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S/c1-23-16-6-5-15(11-19(16)26-4)27(21,22)20-8-7-13-9-17(24-2)18(25-3)10-14(13)12-20/h5-6,9-11H,7-8,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPZDKNYTFMHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)

![2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2889331.png)

![3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889334.png)

![4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2889336.png)

![6-Bromo-4-chloro-2-methylbenzo[d]thiazole](/img/structure/B2889339.png)

![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889342.png)

![N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide](/img/structure/B2889343.png)

![3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889346.png)